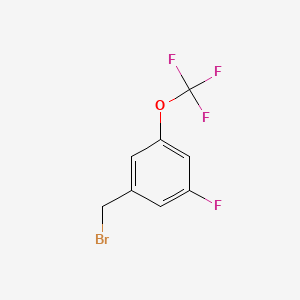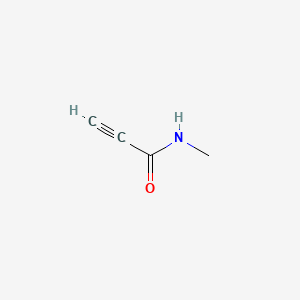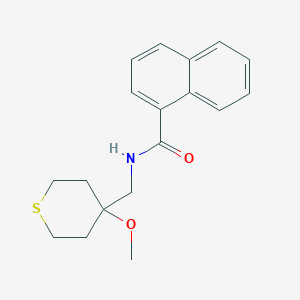![molecular formula C14H19ClN2OS B2435217 6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide CAS No. 1384594-62-0](/img/structure/B2435217.png)
6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a chloro-substituted pyridine ring, a cyclopentyl group with an ethylsulfanyl substituent, and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction or through the use of cyclopentyl halides.
Ethylsulfanyl Substitution: The ethylsulfanyl group can be added using ethylthiol in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features that may interact with biological targets.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Materials Science: Its unique properties could be utilized in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used in research to study its effects on various biological systems, potentially leading to new insights into its mechanism of action and therapeutic potential.
Wirkmechanismus
The mechanism by which 6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may interact with specific receptors, altering their activity and leading to downstream biological effects.
Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction Modulation: The compound might influence signal transduction pathways, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-N-cyclopentyl-N-methylpyridine-3-carboxamide: Lacks the ethylsulfanyl group, which may affect its biological activity and chemical reactivity.
6-chloro-N-[3-(methylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, potentially leading to different pharmacokinetic and pharmacodynamic properties.
6-chloro-N-[3-(ethylsulfanyl)cyclohexyl]-N-methylpyridine-3-carboxamide: Contains a cyclohexyl group instead of cyclopentyl, which may influence its steric interactions and overall activity.
Uniqueness
The presence of the ethylsulfanyl group and the specific arrangement of functional groups in 6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide distinguishes it from similar compounds, potentially offering unique biological activities and chemical properties that can be leveraged in various applications.
Eigenschaften
IUPAC Name |
6-chloro-N-(3-ethylsulfanylcyclopentyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-3-19-12-6-5-11(8-12)17(2)14(18)10-4-7-13(15)16-9-10/h4,7,9,11-12H,3,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEQRBFCHRWWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)N(C)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2435136.png)
![N-(4-bromobenzyl)-3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2435137.png)
![1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2435139.png)
![methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine](/img/structure/B2435140.png)


![2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2435145.png)
![4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2435146.png)
![6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2435147.png)
![3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide](/img/structure/B2435148.png)
![1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2435149.png)


![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2435156.png)
